molecular formula C24H25N5O2S B15097616 1H-1,2,4-Triazole-1-acetamide, N-(2,4-dimethylphenyl)-4,5-dihydro-3-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-5-thioxo- CAS No. 881450-63-1

1H-1,2,4-Triazole-1-acetamide, N-(2,4-dimethylphenyl)-4,5-dihydro-3-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-5-thioxo-

Cat. No.: B15097616
CAS No.: 881450-63-1
M. Wt: 447.6 g/mol
InChI Key: UZNAJTGZYYMHSM-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-1-acetamide, N-(2,4-dimethylphenyl)-4,5-dihydro-3-[(4-methoxyphenyl)methyl]-4-(1H-pyrrol-1-yl)-5-thioxo- is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole-1-acetamide derivatives typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes include:

    Cyclization of hydrazides with carbon disulfide: This method involves the reaction of hydrazides with carbon disulfide in the presence of a base to form triazole derivatives.

    Cyclization of azides with alkynes:

Industrial Production Methods

Industrial production of triazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:

    Batch reactors: Used for small to medium-scale production.

    Continuous flow reactors: Used for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole-1-acetamide derivatives undergo various chemical reactions, including:

    Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions at the triazole ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Sulfoxides and sulfones: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

    Substituted triazoles: Formed from nucleophilic substitution reactions.

Scientific Research Applications

1H-1,2,4-Triazole-1-acetamide derivatives have a wide range of applications in scientific research, including:

    Medicinal Chemistry: Used as antifungal, antibacterial, and anticancer agents.

    Biology: Studied for their enzyme inhibition properties.

    Industry: Used as corrosion inhibitors and in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-1-acetamide derivatives involves interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, leading to inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazole derivatives: Known for their use in click chemistry.

    Benzotriazole derivatives: Used as corrosion inhibitors and UV stabilizers.

Uniqueness

1H-1,2,4-Triazole-1-acetamide derivatives are unique due to their specific substitution patterns and the presence of functional groups that confer distinct biological activities and chemical reactivity.

Properties

CAS No.

881450-63-1

Molecular Formula

C24H25N5O2S

Molecular Weight

447.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-5-sulfanylidene-1,2,4-triazol-1-yl]acetamide

InChI

InChI=1S/C24H25N5O2S/c1-17-6-11-21(18(2)14-17)25-23(30)16-28-24(32)29(27-12-4-5-13-27)22(26-28)15-19-7-9-20(31-3)10-8-19/h4-14H,15-16H2,1-3H3,(H,25,30)

InChI Key

UZNAJTGZYYMHSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=S)N(C(=N2)CC3=CC=C(C=C3)OC)N4C=CC=C4)C

Origin of Product

United States

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